4-Pyridin-4-YL-butyric acid hydrochloride
Overview
Description
4-Pyridin-4-YL-butyric acid hydrochloride is a chemical compound with the empirical formula C9H18ClNO2 . It is also known as 4-Piperidine butyric acid hydrochloride .
Synthesis Analysis
The synthesis of 4-Pyridin-4-YL-butyric acid hydrochloride involves the participation of FK866 [ (E)- N - [4- (1-benzoylpiperidin-4-yl)butyl]-3- (pyridin-3-yl)acrylamide], an inhibitor of NAD biosynthesis .Molecular Structure Analysis
The molecular weight of 4-Pyridin-4-YL-butyric acid hydrochloride is 207.70 . The SMILES string representation is Cl [H].OC (=O)CCCC1CCNCC1 .Chemical Reactions Analysis
4-Pyridin-4-YL-butyric acid hydrochloride is a reactant for the modification of 3-amidinophenylalanine-derived matriptase inhibitors and reactions between Weinreb amides and 2-magnesiated oxazoles .Physical And Chemical Properties Analysis
The compound has a melting point of 113-117 °C (lit.) . It is classified under Quality Level 100 with an assay of 97% .Scientific Research Applications
Catalytic Applications
4-Pyridin-4-YL-butyric acid hydrochloride has been explored in catalytic applications. For instance, its derivatives have been used in deconjugative esterification processes. Sano et al. (2006) demonstrated the use of a related pyridine compound in the catalyzed carbodiimide coupling of 2-cyclohexylideneacetic acids, yielding specific isopropyl acetates. This indicates potential for pyridine derivatives in organic synthesis and catalysis (Sano et al., 2006).
Corrosion Inhibition
Another significant application is in corrosion inhibition. Resen et al. (2020) found that a novel pyridine, 4-(Benzoimidazole-2-yl)pyridine, exhibited high inhibitive efficiency in protecting mild steel in a hydrochloric acid environment. This suggests that pyridine derivatives, including 4-Pyridin-4-YL-butyric acid hydrochloride, could be effective corrosion inhibitors (Resen et al., 2020).
Copolymerization
Pyridine compounds are also used in polymer sciences. Amemiya et al. (1975) explored the copolymerization of 4-(4-pyridyl)-1,6-heptadiene hydrochloride with sulfur dioxide, studying the effects of copolymerization conditions on the yields and properties of the resulting copolymers. This research points to the potential of pyridine derivatives in creating novel polymers with specific properties (Amemiya et al., 1975).
Photoluminescent Properties
Pyridine derivatives have applications in the development of photoluminescent materials. Twaróg et al. (2020) studied a copper(II) coordination polymer formed with a pyridine-based ligand, demonstrating its photoluminescent properties. This suggests the potential of 4-Pyridin-4-YL-butyric acid hydrochloride in creating materials with novel optical properties (Twaróg et al., 2020).
Molecular Structure Studies
Pyridine derivatives are also valuable in studying molecular structures. Naveen et al. (2016) analyzed the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid, revealing insights into hydrogen bonding and molecular interactions. Such studies are essential in understanding the chemical behavior of pyridine-based compounds (Naveen et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-pyridin-4-ylbutanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-9(12)3-1-2-8-4-6-10-7-5-8;/h4-7H,1-3H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCQBYSNONAYRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673802 | |
Record name | 4-(Pyridin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-4-YL-butyric acid hydrochloride | |
CAS RN |
71879-56-6 | |
Record name | 4-Pyridinebutanoic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71879-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Pyridin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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